methyl 4-carbamoyl-2-methoxybenzoate
Overview
Description
Methyl 4-carbamoyl-2-methoxybenzoate is an organic compound with the molecular formula C({10})H({11})NO(_{4}) It is a derivative of benzoic acid, featuring a carbamoyl group at the 4-position and a methoxy group at the 2-position
Mechanism of Action
Target of Action
The primary targets of methyl 4-carbamoyl-2-methoxybenzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . These reactions could potentially involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. The compound’s ability to undergo reactions at the benzylic position suggests that it may interact with biochemical pathways involving similar chemical structures .
Pharmacokinetics
The compound’s molecular weight of 20920 g/mol and its density of 1.157 g/mL at 25 °C suggest that it may have favorable bioavailability.
Action Environment
Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-carbamoyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-carbamoyl-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct amidation of methyl 4-chloro-2-methoxybenzoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to accelerate the reaction rates. Additionally, solvent-free or green chemistry approaches are often explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as halogenation with phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 4-carbamoyl-2-hydroxybenzoic acid.
Reduction: Methyl 4-amino-2-methoxybenzoate.
Substitution: Methyl 4-carbamoyl-2-bromobenzoate.
Scientific Research Applications
Methyl 4-carbamoyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-carbamoyl-2-methoxybenzoate can be compared with other benzoic acid derivatives such as:
Methyl 4-aminobenzoate: Lacks the methoxy group, resulting in different reactivity and biological activity.
Methyl 2-methoxybenzoate: Lacks the carbamoyl group, affecting its chemical properties and applications.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a carbamoyl group, leading to different chemical behavior and uses.
Properties
IUPAC Name |
methyl 4-carbamoyl-2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOWHAUABVVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513849-41-6 | |
Record name | methyl 4-carbamoyl-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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